N-(2,4-difluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4O3/c22-13-5-3-12(4-6-13)19-26-20(31-27-19)15-2-1-9-28(21(15)30)11-18(29)25-17-8-7-14(23)10-16(17)24/h1-10H,11H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWNPOMTNFKYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a unique combination of a difluorophenyl group, a pyridine derivative, and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that derivatives of oxadiazole can induce apoptosis and inhibit cell proliferation. One study reported that a related compound demonstrated an IC50 value of 0.65 µM against MCF-7 cells, suggesting strong anticancer activity .
- Mechanism of Action : The proposed mechanism involves the activation of apoptotic pathways through the upregulation of p53 and caspase-3 cleavage . This indicates that the compound may function similarly to established chemotherapeutics like Tamoxifen.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated:
- Carbonic Anhydrase Inhibition : Research has shown that certain oxadiazole derivatives selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor progression. A related study identified compounds with IC50 values in the nanomolar range against hCA IX and II .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Difluorophenyl Group | Enhances lipophilicity and receptor binding |
| Oxadiazole Moiety | Critical for anticancer activity |
| Pyridine Derivative | Contributes to interaction with biological targets |
Case Studies
- MCF-7 Cell Line : A study demonstrated that derivatives with modifications at the oxadiazole ring showed varied cytotoxicity levels. The most active compounds exhibited IC50 values significantly lower than 1 µM .
- SK-MEL-2 Melanoma Cells : Another research indicated that specific modifications led to enhanced selectivity towards SK-MEL-2 cells compared to non-cancerous cell lines, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
